N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
Description
N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chiral amine derivative featuring a 2-fluorophenyl group, a propargylamine chain, and a stereospecific (1S) ethylamine backbone.
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
N-[(1S)-1-(2-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-6-4-5-7-11(10)12;/h1,4-7,9,13H,8H2,2H3;1H/t9-;/m0./s1 |
InChI Key |
WGRBMOBXJZJKHH-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1F)NCC#C.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1F)NCC#C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetylene and (S)-1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used solvents include dichloromethane and ethanol.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the fluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenylamines.
Scientific Research Applications
N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Analogs
N-(1-(4-Fluorophenyl)propan-2-yl)-N-methylprop-2-yn-1-amine hydrochloride (CAS 103596-43-6)
- Structural Difference : The fluorine substituent is at the para position (4-fluorophenyl) instead of ortho (2-fluorophenyl).
- Fluorine's electron-withdrawing effect also modulates the phenyl ring's electronic properties, influencing π-π stacking interactions .
N-[(1S)-1-(2-Bromophenyl)ethyl]prop-2-yn-1-amine Hydrochloride
Backbone and Chain Modifications
(S)-1-(2-Fluorophenyl)ethanamine Hydrochloride (CAS 1332832-14-0)
- Structural Difference : Lacks the propargylamine chain.
- This simplifies the pharmacophore but reduces target engagement specificity .
1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1955554-65-0)
- Structural Difference : Features a propyl backbone instead of ethyl and lacks the propargyl group.
- Impact: The longer chain increases molecular weight (MW = 201.3 vs.
Chiral and Stereochemical Variants
(2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine Hydrochloride
- Structural Difference : Methoxy group at 4-position and a phenylethyl substituent.
- Impact: The methoxy group enhances solubility via hydrogen bonding but may reduce CNS penetration. The stereochemistry (2R,1R) demonstrates how chiral centers influence enantioselective interactions with targets like monoamine transporters .
(S)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride (CAS 1389320-35-7)
Physicochemical and Pharmacological Implications
Table 1: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | MW | Halogen Position | Key Feature |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₃ClFN | 229.7 | 2-Fluorophenyl | Propargylamine, (1S) chirality |
| N-(1-(4-Fluorophenyl)propan-2-yl)-N-methyl... | C₁₃H₁₅ClFN | 241.7 | 4-Fluorophenyl | Methyl-propargylamine |
| (S)-1-(2-Fluorophenyl)ethanamine HCl | C₈H₁₁ClFN | 175.6 | 2-Fluorophenyl | Ethylamine backbone |
| N-[(1S)-1-(2-Bromophenyl)ethyl]prop-2-yn... | C₁₁H₁₃BrClN | 274.6 | 2-Bromophenyl | Bromine substituent |
Key Observations:
Halogen Position : Ortho-substituted fluorophenyl analogs exhibit greater steric effects compared to para isomers, influencing target selectivity .
Propargylamine Chain : This moiety is critical for covalent inhibition (e.g., MAO-B), absent in simpler ethylamine derivatives .
Chirality : The (1S) configuration in the target compound likely enhances enantioselective binding compared to racemic mixtures .
Biological Activity
N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, also known as a fluorinated derivative of propynyl amine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 2366991-73-1
- Molecular Formula: C11H12FN·HCl
- Molecular Weight: 215.68 g/mol
- Purity: 92% .
Biological Activity Overview
The compound's biological activity has been explored in various studies, focusing primarily on its interaction with neurotransmitter systems and potential therapeutic applications.
This compound is believed to interact with the central nervous system (CNS), potentially acting as a modulator of neurotransmitter release. Its structural similarity to other amines suggests it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Case Studies and Experimental Data
- Neuropharmacological Studies:
-
Structure-Activity Relationship (SAR):
- Research demonstrated that the introduction of a fluorine atom at the ortho position of the phenyl ring significantly altered the compound's potency. For instance, compounds with similar structures exhibited varied IC50 values, indicating a strong correlation between structural modifications and biological activity .
- Toxicological Assessment:
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols similar to those used for structurally related propargylamines (e.g., N-Benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine) . Key steps include:
- Reaction Optimization: Use 2-fluoroiodobenzene as a starting material with a propargylamine precursor.
- Catalysis: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) in THF or DMF at 60–80°C.
- Purification: Flash column chromatography (e.g., 10–40% EtOAc in pentane) to isolate the product .
Basic: How can the stereochemical purity of the (1S) configuration be validated?
Answer:
- Chiral HPLC: Employ a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.
- X-ray Crystallography: Use SHELXL for refinement of single-crystal structures to confirm absolute configuration .
- Optical Rotation: Compare experimental [α]D values with literature data for related fluorophenyl derivatives .
Advanced: What role does the 2-fluorophenyl group play in modulating biological activity compared to non-fluorinated analogs?
Answer:
- Electron-Withdrawing Effects: Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation.
- Receptor Binding: Fluorine’s electronegativity may influence π-π stacking or hydrogen bonding in target receptors (e.g., monoamine transporters). Compare binding affinities via radioligand assays with non-fluorinated analogs .
Advanced: What strategies are effective for resolving enantiomeric impurities during synthesis?
Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL derivatives to induce diastereomeric crystallization.
- Kinetic Resolution: Employ lipase-catalyzed acetylation of the racemic amine under anhydrous conditions .
Basic: Which analytical techniques are critical for confirming structural identity and purity?
Answer:
- NMR Spectroscopy: ¹⁹F NMR to confirm fluorine presence; ¹H/¹³C NMR for backbone verification.
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ = 222.09 for free base).
- HPLC-PDA: Monitor purity (>98%) with a C18 column and gradient elution (ACN/water + 0.1% TFA) .
Advanced: How can metabolic stability in hepatic systems be assessed?
Answer:
- In Vitro Assays: Incubate with human liver microsomes (HLMs) and NADPH, then quantify parent compound via LC-MS/MS.
- Metabolite Identification: Use UPLC-QTOF to detect hydroxylation or N-dealkylation products .
Basic: What are the solubility properties of this compound in common solvents?
Answer:
- High Solubility: In polar solvents (water, methanol) due to hydrochloride salt form.
- Low Solubility: In non-polar solvents (hexane, DCM). Pre-saturate buffers for in vitro assays to avoid precipitation .
Advanced: How can computational modeling predict structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors).
- QSAR Models: Train algorithms on fluorophenyl derivatives’ logP, polar surface area, and IC₅₀ data to predict bioactivity .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature: Store at -20°C in airtight, light-protected vials.
- Desiccant: Include silica gel to prevent hygroscopic degradation.
- Stability Monitoring: Perform periodic HPLC analysis to detect decomposition .
Advanced: How can impurity profiling be conducted to meet ICH guidelines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
